4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
Description
Starting Materials: The synthesized pyrazolo[3,4-b]pyridine derivative and 4-bromobenzoic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed, using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.
Properties
IUPAC Name |
4-(3,4,6-trimethylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(5-7-13)16(20)21/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIQTEBRTBYYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid typically involves the following steps:
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Formation of the Pyrazolo[3,4-b]pyridine Core
Starting Materials: 3,4,6-trimethylpyrazole and 2-chloropyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Chemical Reactions Analysis
Types of Reactions
4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of this compound derivatives with hydroxyl or carboxyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
- 4-(3,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
- 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid derivatives with different substituents on the benzoic acid moiety
Uniqueness
This compound is unique due to the specific arrangement of methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzoic acid moiety also provides additional sites for functionalization, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
